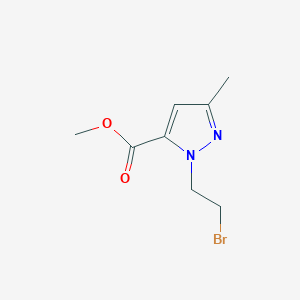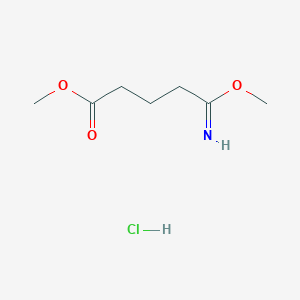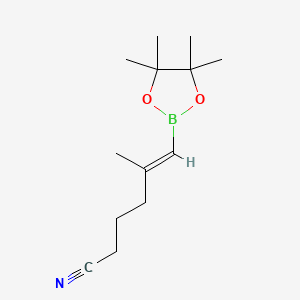![molecular formula C11H15NO4 B13461828 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and an azetidine ring
Méthodes De Préparation
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The ethynyl group can be introduced through various methods, including the use of ethynylating agents under appropriate reaction conditions.
Industrial production methods for such compounds often involve flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases like sodium hydroxide for Boc protection . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural features.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
- (1S,3R)-3-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and applications
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14) |
Clé InChI |
FOTKVFLUPDINMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


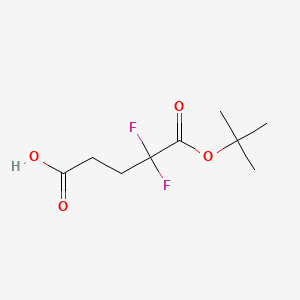
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
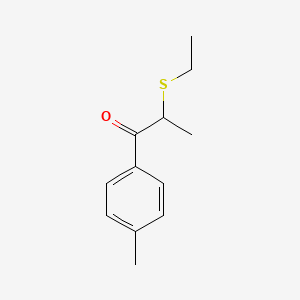
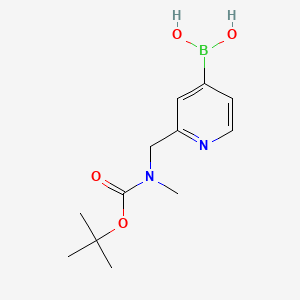
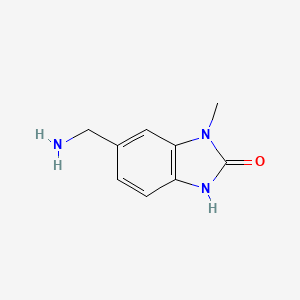
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
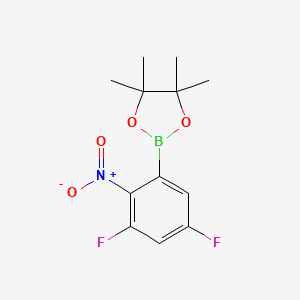
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)
methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
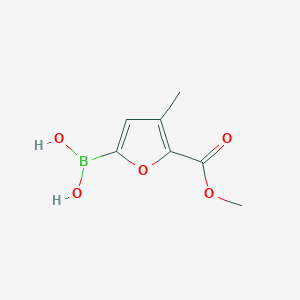
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
